molecular formula C20H24N4S2 B2923384 2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarbothioamide CAS No. 74010-61-0

2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarbothioamide

Cat. No. B2923384
CAS RN: 74010-61-0
M. Wt: 384.56
InChI Key: JOTQZNBQRRITFX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarbothioamide is a chemical compound with the molecular formula C20H24N4S2 . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H24N4S2 . This indicates that the molecule is composed of 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 384.561, a density of 1.3±0.1 g/cm3, and a boiling point of 506.2±60.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related pyrazine derivatives demonstrates their utility in synthetic chemistry for creating novel compounds with significant applications. For instance, a study on the iodine-mediated synthesis of novel pyrazole derivatives highlights the role of iodine as a versatile desulfurizing agent, efficiently promoting cyclization reactions. This methodology could be applicable to synthesizing related compounds, indicating potential for generating new materials or drugs (Mahdavi et al., 2016).

Material Science and Electronics

In material science, pyrazine-based molecules have been investigated for their electrochemical properties. For example, research on polynuclear ruthenium(II) bipyridine-type complexes with pyrazine ligands explores their extensive ligand-centered redox series, indicating potential applications in electronic devices due to their reversible reduction processes (Marcaccio et al., 1999). Such findings suggest that structurally similar compounds could be utilized in developing new electronic materials.

Antimicrobial and Pharmacological Activities

The antimicrobial and pharmacological activities of pyrazine derivatives have been widely studied. A notable study on the synthesis and antimicrobial evaluation of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives demonstrates considerable antimicrobial activity against tested microorganisms. Compounds like these could serve as leads for developing new antimicrobial agents (Radini, 2018).

Corrosion Inhibition

Additionally, Schiff bases derived from pyrazole carbothioamides have been shown to act as effective corrosion inhibitors on mild steel in acidic solutions, offering insights into industrial applications for protecting metals against corrosion (Al-amiery et al., 2014).

properties

IUPAC Name

2,5-dimethyl-1-N,4-N-diphenylpiperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S2/c1-15-13-24(20(26)22-18-11-7-4-8-12-18)16(2)14-23(15)19(25)21-17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTQZNBQRRITFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=S)NC2=CC=CC=C2)C)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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